4-Benzoylbiphenyl

概述

描述

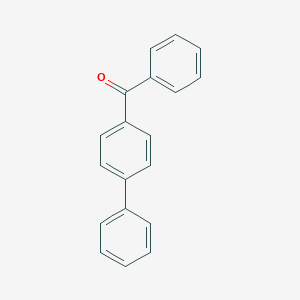

4-Benzoylbiphenyl: is an organic compound with the molecular formula C19H14O 4-Phenylbenzophenone . This compound is characterized by a biphenyl structure with a benzoyl group attached to the fourth position of one of the phenyl rings. It appears as a white or off-white powder and is used in various chemical applications due to its unique structural properties .

准备方法

Synthetic Routes and Reaction Conditions: 4-Benzoylbiphenyl can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of biphenyl with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds as follows:

C6H5-C6H4+C6H5COClAlCl3C6H5-C6H4COC6H5+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve similar Friedel-Crafts acylation reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The reaction mixture is typically quenched with water, and the product is purified through recrystallization or distillation .

化学反应分析

Chemical Reactions Involving 4-Benzoylbiphenyl

This compound can participate in various chemical reactions, including:

-

Photochemical Reactions : Under UV light, this compound can undergo photodegradation or photoinitiation processes, leading to the formation of reactive species that can initiate polymerization or other transformations.

-

Nucleophilic Substitution Reactions : The carbonyl group of this compound can act as an electrophile, allowing nucleophiles to attack and form new bonds.

-

Coupling Reactions : It can be involved in cross-coupling reactions, such as Suzuki or Heck reactions, where it acts as a coupling partner.

Photochemical Reactions

One significant reaction pathway is the photo-induced oxidative cleavage of C–C bonds. For instance, studies have shown that using cerium chloride (CeCl3) as a catalyst under blue LED irradiation can facilitate the cleavage of C–C bonds in compounds containing biphenyl units, yielding products such as benzophenone derivatives and other biaryl methanones .

Table 1: Reaction Conditions for Photo-Induced Cleavage

| Entry | Catalyst | Light Source | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | CeCl3 | Blue LED | CH3CN | 88 |

| 2 | CeBr3 | Blue LED | CH3CN | 76 |

| 3 | No catalyst | No light | - | 0 |

Nucleophilic Substitution Reactions

In nucleophilic substitution reactions, the carbonyl carbon of the ketone group can be attacked by nucleophiles such as amines or alcohols. This reaction could lead to the formation of various derivatives.

Table 2: Nucleophilic Substitution Examples

| Nucleophile | Product | Yield (%) |

|---|---|---|

| Amine | Amide derivative | Variable |

| Alcohol | Ester derivative | Variable |

Cross-Coupling Reactions

Cross-coupling reactions involving this compound often utilize palladium catalysts to facilitate the formation of biaryl compounds. These reactions are essential in synthesizing complex organic molecules used in pharmaceuticals and materials science.

Table 3: Cross-Coupling Reaction Conditions

| Reaction Type | Catalyst | Conditions | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh3)4 | Aqueous base | High |

| Heck Reaction | Pd(OAc)2 | Base and heat | Moderate |

Mechanistic Insights

The mechanisms behind these reactions often involve radical intermediates, especially in photochemical processes where light energy facilitates bond cleavage and radical formation. For example, studies using radical scavengers like TEMPO have indicated that radical pathways are significant in the photo-induced reactions of compounds like this compound .

Table 4: Mechanistic Studies on Radical Involvement

| Experiment Type | Condition | Result |

|---|---|---|

| Radical Scavenger Test | TEMPO present | No product formed |

| Control Experiment | No light | No reaction |

科学研究应用

Photoinitiator in Polymer Chemistry

4-Benzoylbiphenyl is widely recognized for its role as a photoinitiator in polymerization reactions. When exposed to ultraviolet (UV) light, it absorbs photons and generates free radicals that initiate the polymerization process. This property is crucial for the production of UV-curable inks and coatings used in printing and manufacturing.

Biological Applications

In biological research, this compound serves as a probe for studying interactions between aromatic compounds and biological macromolecules. Its unique structure allows it to bind selectively to proteins and nucleic acids, providing insights into molecular interactions and mechanisms of action.

Case Study: Interaction with Biomolecules

A study utilized this compound to investigate its binding affinity with various proteins. The results indicated that it could effectively label specific sites on proteins, facilitating the study of protein dynamics and conformational changes under light exposure .

Pharmaceutical Intermediate

Research is ongoing to explore the potential of this compound as a pharmaceutical intermediate . Its chemical structure allows for modifications that can lead to the synthesis of new drugs or therapeutic agents.

Applications in Drug Development

The compound's derivatives have been investigated for their biological activity, including antifungal properties. For instance, certain derivatives have shown promise as effective agents against fungal infections, highlighting the compound's potential in medicinal chemistry .

Analytical Chemistry

In analytical chemistry, this compound is utilized in various methods for detecting and quantifying other compounds. Its photochemical properties make it suitable for use in luminescence assays and spectrophotometric analyses.

Example: Detection in Food Products

A study developed a method using ultrahigh-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry to detect this compound and its analogs in cereal products. The method demonstrated high sensitivity and specificity, indicating its potential for routine analysis in food safety assessments .

Material Science Applications

In materials science, this compound is employed in the development of light-sensitive materials . Its ability to undergo photochemical reactions makes it valuable in creating coatings that can change properties upon exposure to light.

Innovative Uses

Recent advancements have explored using this compound in creating photolabile materials that can release drugs or other molecules upon light activation. This technology has implications for targeted drug delivery systems and smart biomaterials .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Polymer Chemistry | Photoinitiator for UV-curable materials | Initiates polymerization via free radicals |

| Biological Probes | Studies interactions with biomolecules | Effective labeling agent |

| Pharmaceutical Synthesis | Intermediate for drug development | Potential antifungal activity |

| Analytical Chemistry | Detection method in food safety | High sensitivity in UHPLC assays |

| Material Science | Development of light-sensitive coatings | Innovations in drug delivery systems |

作用机制

The mechanism of action of 4-Benzoylbiphenyl primarily involves its ability to absorb photons and generate reactive species. As a photoinitiator, it absorbs light and undergoes a photochemical reaction to form free radicals. These free radicals can initiate polymerization reactions by reacting with monomers to form polymers. The molecular targets and pathways involved include the generation of ketyl radicals and subsequent reactions with other molecules .

相似化合物的比较

Benzophenone: Similar structure but lacks the biphenyl group.

4-Methylbenzophenone: Similar structure with a methyl group instead of a phenyl group.

4-Chlorobenzophenone: Similar structure with a chlorine atom instead of a phenyl group.

Uniqueness: 4-Benzoylbiphenyl is unique due to its biphenyl structure, which imparts distinct photophysical and photochemical properties. This makes it particularly useful as a photoinitiator and in applications requiring specific light absorption characteristics .

生物活性

4-Benzoylbiphenyl, a compound with the chemical formula CHO, is a member of the benzophenone family and has garnered attention for its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, photochemical behavior, and applications in various fields.

This compound consists of two phenyl rings connected by a biphenyl linkage with a carbonyl group at one end. This structure allows it to participate in various chemical reactions and biological interactions.

Anticancer Activity

Research has indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications at the para position of the benzene ring can enhance its anticancer properties.

Case Studies

-

Antiproliferative Effects :

- A study demonstrated that compounds similar to this compound showed IC values in the nanomolar range against human prostate cancer cells (DU145), indicating strong antiproliferative effects .

- Another investigation highlighted that substituents on the benzene ring, particularly electron-withdrawing groups, significantly increased the potency of these compounds against cancer cell lines such as PC-3 and HCT-15 .

- Mechanism of Action :

Photochemical Activity

This compound also plays a crucial role as a photoinitiator in polymer chemistry. Its ability to absorb UV light and generate free radicals makes it valuable in photopolymerization processes.

Applications in Photochemistry

- The compound has been utilized in formulations for photocrosslinking and surface photografting, enhancing material properties through UV-induced reactions .

- Studies have shown that it can initiate free radical polymerization effectively when combined with co-initiators like tertiary amines .

Toxicological Considerations

While this compound shows promising biological activities, its safety profile is essential for its application in consumer products. Research indicates that benzophenone derivatives can accumulate in organisms, raising concerns about their long-term exposure effects .

Summary of Biological Activities

属性

IUPAC Name |

phenyl-(4-phenylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O/c20-19(17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYXOWKPVTCPORE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062193 | |

| Record name | Methanone, [1,1'-biphenyl]-4-ylphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

NKRA; Pellets or Large Crystals | |

| Record name | Methanone, [1,1'-biphenyl]-4-ylphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2128-93-0 | |

| Record name | 4-Phenylbenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2128-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzoylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002128930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Benzoylbiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97365 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Benzoylbiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55283 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, [1,1'-biphenyl]-4-ylphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanone, [1,1'-biphenyl]-4-ylphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylbenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BENZOYLBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UK25C63WBD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of 4-benzoylbiphenyl?

A1: this compound (C19H14O) is an aromatic ketone with a molecular weight of 258.3 g/mol. While specific spectroscopic data was not provided in the research excerpts, its structure consists of two phenyl rings linked by a single bond, with a benzoyl group (C6H5CO) attached to one of the rings at the para position.

Q2: How does this compound affect the DC conductivity of polypropylene films?

A2: Research has shown that incorporating this compound into polypropylene (PP) films can reduce their DC conductivity. [] This modification stems from the introduction of deep trap energy levels within the PP matrix by the this compound molecules. These deep traps hinder the movement of charge carriers, effectively reducing the overall conductivity of the film. [] This property makes this compound a potential candidate for improving the performance and safety of power capacitors, especially at elevated temperatures. []

Q3: Can this compound be synthesized through metal-free methods?

A3: Yes, a novel metal-free synthesis route for 3-amino-4-benzoylbiphenyls, precursors to arylacridones, has been reported. [] This method utilizes potassium carbonate (K2CO3) as a catalyst for a dual C-C-coupled cyclization reaction between β-keto enamines and cinnamaldehydes. [] This environmentally friendly approach offers an alternative to traditional metal-catalyzed reactions, paving the way for sustainable chemical synthesis.

Q4: How does the structure of this compound influence the properties of its excited ketyl radical?

A4: Studies employing nanosecond-picosecond two-color two-laser flash photolysis have revealed that the fluorescence and properties of the excited ketyl radical of this compound are significantly influenced by the size and electronic characteristics of its aromatic ring system. [] The extended aromatic system in this compound, compared to simpler benzophenone analogues, leads to unique photophysical properties and reactivity in the excited state. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。